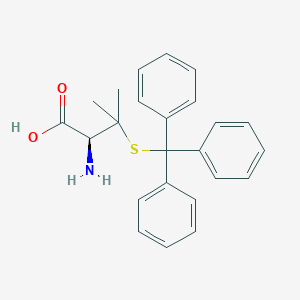

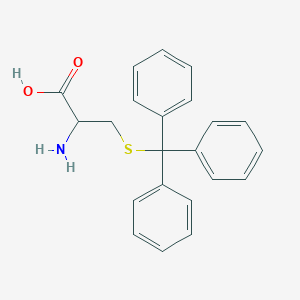

S-Trityl-D-Cysteine

Overview

Description

S-Trityl-D-Cysteine is used in medicine as an intermediate . It inhibits the human mitotic kinesin Eg5 . It is sparingly soluble in water .

Molecular Structure Analysis

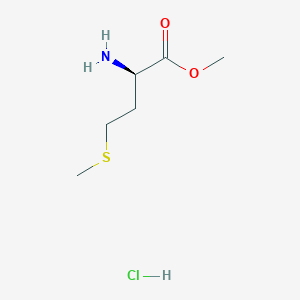

The molecular structure of S-Trityl-D-Cysteine is represented by the molecular formula C22H21NO2S . More detailed structural analysis is not available in the retrieved papers.Chemical Reactions Analysis

S-Trityl-D-Cysteine is involved in the protection and subsequent deprotection of the cysteine thiol group, which is crucial in peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis

S-Trityl-D-Cysteine is sparingly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Peptide Synthesis

S-Trityl-D-Cysteine: is widely used as a protecting group in peptide synthesis. It safeguards the cysteine thiol group during the coupling of amino acid building blocks, which is crucial for maintaining the integrity of the peptide structure. This compound allows for the synthesis of complex disulfide-rich peptides, which are important in creating bioactive peptides and therapeutic agents .

Protein Semisynthesis

In protein semisynthesis, S-Trityl-D-Cysteine plays a role in the modification of proteins. It enables the introduction of non-natural amino acids or probes into proteins, which is essential for studying protein function and interactions .

Peptide/Protein Labelling

The compound is instrumental in peptide and protein labelling both in vitro and in vivo. It facilitates the attachment of fluorescent groups or other markers to peptides and proteins, aiding in the visualization and tracking of these molecules in biological systems .

Metal-Binding Applications

S-Trityl-D-Cysteine: serves as a metal-binding agent. It is utilized in the synthesis of ferrocenoyl peptide conjugates, which are used for cation-sensing applications. This is particularly useful in the development of sensors and assays that rely on peptide-metal interactions .

Cell Cycle Control

Research has shown that S-Trityl-D-Cysteine can modulate cell cycle control. It has the potential to influence the dynamics of microtubules, which are critical for cell division and proliferation. This application is significant in the study of cell growth and cancer research .

DNA Repair and Genomic Integrity

S-Trityl-D-Cysteine: is involved in the processes of DNA repair and maintaining genomic integrity. By affecting the cellular mechanisms responsible for repairing DNA damage, it contributes to the understanding of genetic diseases and the development of gene therapies .

Autophagy Regulation

This compound also has implications in the regulation of autophagy, a cellular process that degrades and recycles cellular components. It is relevant in the context of neurodegeneration and the survival of cancer cells, providing insights into therapeutic strategies .

Drug Resistance in Cancer Cells

Lastly, S-Trityl-D-Cysteine is associated with the study of drug resistance in cancer cells. It plays a part in understanding how cancer cells develop resistance to chemotherapy, which is crucial for the development of more effective cancer treatments .

Mechanism of Action

Target of Action

S-Trityl-D-Cysteine (STLC) primarily targets the human mitotic kinesin Eg5 . Eg5 is a motor protein involved in the formation of the bipolar spindle, a structure that separates chromosomes during cell division . Inhibition of Eg5 can lead to cell cycle arrest and apoptosis, making it a promising target for cancer chemotherapy .

Mode of Action

STLC acts as a potent allosteric inhibitor of Eg5 . It binds to an allosteric pocket formed by loop L5 of Eg5, leading to inhibition of the protein’s ATPase activity . This interaction disrupts the normal function of Eg5, preventing the formation of the bipolar spindle and inducing mitotic arrest .

Biochemical Pathways

The inhibition of Eg5 by STLC affects the mitotic spindle assembly pathway . This disruption leads to the collapse of the mitotic spindle, preventing the proper segregation of chromosomes during cell division . The resulting mitotic arrest can trigger apoptosis, leading to cell death .

Result of Action

The primary result of STLC’s action is the induction of mitotic arrest, which can lead to apoptosis and cell death . This makes STLC a potent antitumor agent, as it can effectively halt the proliferation of cancer cells .

Safety and Hazards

Safety measures for handling S-Trityl-D-Cysteine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

(2S)-2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

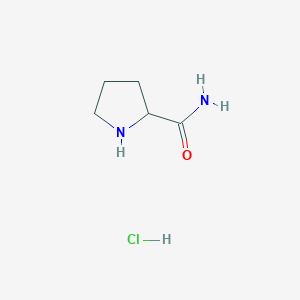

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.